6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
6-bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11/h4-5,12H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXJWSXOYAVIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structure-Activity Relationship (SAR) of 6-Bromo-Tetrahydroisoquinoline Derivatives
Executive Summary: The "Halogen Handle" Strategy
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 3000 bioactive alkaloids and synthetic drugs. Among its derivatives, 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-Br-THIQ) occupies a unique strategic niche.
Unlike simple analogs, the 6-bromo variant serves a dual purpose:
-
Pharmacophore Element: The bromine atom acts as a lipophilic bulk provider and a potential halogen bond donor, critical for occupying hydrophobic pockets in dopamine (D2/D3) and adrenergic receptors.
-
Divergent Synthetic Handle: It functions as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid "SAR scanning" of the aromatic sector without reconstructing the saturated heterocycle.
This guide details the SAR logic, synthesis, and biological validation of 6-Br-THIQ derivatives, focusing on their utility in neuropharmacology and metabolic disease (PPAR
Structural Pharmacology & SAR Logic
The biological activity of THIQ derivatives is dictated by three specific "zones" of modification. The 6-bromo position is the pivot point for Zone 3.
The SAR Zone Map
-
Zone 1: The Basic Nitrogen (N2)
-
Role: Protonation at physiological pH (pKa ~9.5). Critical for ionic interaction with Aspartate residues in GPCRs (e.g., Asp113 in
-adrenergic receptors). -
Modification: Alkylation/Acylation here reduces basicity or introduces steric bulk, often shifting selectivity from agonist to antagonist.
-
-
Zone 2: The Chiral Center (C1)
-
Role: Rigid stereochemical orientation.
-
Insight: C1-substituted analogs (e.g., benzyl groups) create high affinity for dopamine transporters (DAT). The (S)-enantiomer is often the bioactive form for neuromuscular blocking activity, while (R)-isomers often target CNS receptors.
-
-
Zone 3: The Aromatic Sector (C6/C7)
-
Role: Hydrophobic interaction and
-stacking. -
The 6-Br Advantage: The bromine at C6 allows for "Halogen Scanning." If the Br is replaced by a biaryl system (via Suzuki coupling), potency often increases 10-100x due to the extension into deep hydrophobic clefts (e.g., in PPAR
or HIV-1 RT binding pockets).
-
Visualization: SAR Decision Pathways
Figure 1: Strategic SAR zones of the 6-bromo-tetrahydroisoquinoline scaffold. The C6-Bromine is the primary handle for library generation and metabolic tuning.
Experimental Protocol: Modular Synthesis
To explore the SAR of 6-Br-THIQ, a reliable synthetic route is required.[1] While the Pictet-Spengler reaction is classic, it often fails with electron-deficient rings (like brominated aromatics).
Recommended Pathway: The Reductive Amination / Lithiation route or the Phenethylamine Cyclization route is preferred for high yields and purity.
Protocol: Synthesis of 6-Bromo-THIQ Core
Based on modified Bischler-Napieralski and reduction protocols [1, 7].
Reagents:
-
3-Bromophenethylamine (Starting Material)
-
Formic acid / Formaldehyde
-
Phosphorus oxychloride (
) -
Sodium Borohydride (
)[2]
Step-by-Step Workflow:
-
Formylation:
-
Dissolve 3-bromophenethylamine (10 mmol) in ethyl formate (20 mL).
-
Reflux for 4 hours.
-
Evaporate solvent to yield N-(3-bromophenethyl)formamide.
-
Checkpoint: Verify intermediate via TLC (EtOAc:Hexane 1:1).
-
-
Cyclization (Bischler-Napieralski):
-
Dissolve the formamide in dry acetonitrile.
-
Add
(1.5 equiv) dropwise at 0°C. -
Reflux for 2 hours. The solution will darken (formation of dihydroisoquinoline intermediate).
-
Critical Step: Evaporate volatiles strictly under vacuum to remove excess
.
-
-
Reduction:
-
Resuspend the residue in Methanol (MeOH).
-
Add
(4 equiv) slowly at 0°C (Exothermic!). -
Stir at room temperature for 2 hours.
-
-
Workup:
-
Quench with water.[2] Basify to pH >10 with NaOH.
-
Extract with Dichloromethane (DCM) x3.
-
Purify via Column Chromatography (SiO2, DCM:MeOH 95:5).
-
Yield Expectation: 65-75% overall yield.
Visualization: Synthetic Pathway
Figure 2: Step-wise synthesis of the 6-bromo-THIQ core via the modified Bischler-Napieralski route.
Case Study: 6-Br-THIQ in Metabolic Disease (PPAR )
A seminal application of the 6-bromo handle is found in the development of PPAR
The Modification Strategy
Researchers utilized the 6-bromo group to attach a tetrazole moiety and various oxazole tails.
Data Summary: Impact of C7/C6 Substitution
| Compound ID | C6 Substituent | C7 Substituent | PPAR | Efficacy (% of Pioglitazone) |
| 6-Br-THIQ | Bromine | H | >10,000 | N/A |
| Int-A | Tetrazole | H | 850 | 15% |
| Lead-26v | Tetrazole | (2,5-dihydropyrrol-1-yl)-oxazole | 6 | 45% |
Table 1: SAR progression from the 6-bromo precursor to the lead candidate 26v. Note the dramatic increase in potency when the bromine is used as a handle to introduce the tetrazole/oxazole system [11].
Mechanism of Action
The THIQ scaffold sits in the entrance of the PPAR
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances (2021).[3] URL:[Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Source: Expert Opinion on Drug Discovery (2021).[4] URL:[Link]
-
Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Deriv
Partial Agonists. Source: Chemical and Pharmaceutical Bulletin (2021). URL:[Link] -
Convenient Synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline... via Reductive Amination. Source: Synthetic Communications (2009). URL:[Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Sources
- 1. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 2. Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists [jstage.jst.go.jp]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline chemical structure and molecular weight
Structure, Synthesis, and Medicinal Applications of a Privileged Scaffold Intermediate
Executive Summary
The compound 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocyclic secondary amine belonging to the tetrahydroisoquinoline (THIQ) class. It serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the synthesis of dopamine receptor ligands (D1/D2), sigma receptor modulators, and complex protoberberine alkaloids. Its structural utility lies in the orthogonal reactivity of its functional groups: the secondary amine (N2) allows for derivatization or reductive amination, while the aryl bromide (C6) serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
This guide details the physicochemical properties, validated synthetic protocols, and analytical characterization required for the utilization of this intermediate in drug discovery workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The precise characterization of the free base is detailed below. Note that this compound is frequently stored and handled as its hydrochloride salt to enhance stability and water solubility.
| Property | Data | Notes |
| IUPAC Name | 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.11 g/mol | Monoisotopic Mass: 241.00 g/mol |
| CAS Number | 1393714-71-0 | Free base form |
| Appearance | Off-white to pale yellow solid | Oxidizes slightly upon air exposure |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water (free base) |
| pKa (Predicted) | ~9.5 (Secondary Amine) | Protonated at physiological pH |
Structural Visualization
The structure features a saturated nitrogen-containing ring fused to a benzene ring. The regiochemistry is specific: the methoxy group at C7 directs the bromine to the C6 position due to steric and electronic factors during synthesis.
Synthetic Methodologies
Two primary routes exist for accessing this scaffold. The choice depends on the availability of starting materials and the scale of synthesis.
Route A: Regioselective Bromination (Recommended for Scale-Up)
This route utilizes the strong ortho-directing effect of the methoxy group on the commercially available 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regiocontrol: The C8 position is sterically hindered by the peri-interaction with the C1 methylene of the saturated ring. Consequently, bromination occurs almost exclusively at C6.
Protocol
-
Protection: Dissolve 7-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and TEA (1.5 eq) to protect the nitrogen. Stir at RT for 2h. (Protection prevents N-bromination and oxidation).
-
Bromination: Dissolve the N-Boc intermediate in Acetonitrile or DCM at 0°C. Slowly add N-bromosuccinimide (NBS, 1.05 eq).
-
Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Deprotection: Treat the crude brominated product with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.
-
Workup: Basify with NaOH (1M) to pH 10, extract with DCM, dry over Na₂SO₄, and concentrate.
Route B: Pictet-Spengler Cyclization (De Novo Synthesis)
Ideal for introducing chirality or varying the C1 substituent.
-
Precursors: 3-Bromo-4-methoxyphenethylamine + Formaldehyde (or synthetic equivalent).
-
Conditions: Acidic reflux (e.g., Formic acid or TFA).
Analytical Characterization
To validate the identity of the synthesized compound, specific diagnostic signals must be observed.
Nuclear Magnetic Resonance (¹H-NMR)
The key feature of this molecule is the substitution pattern on the benzene ring. With substituents at C6 and C7, the remaining aromatic protons (H5 and H8) are para to each other.
-
Solvent: CDCl₃ or DMSO-d₆
-
Diagnostic Signals:
-
~6.90 – 7.30 ppm: Two distinct singlets (1H each). The absence of ortho or meta coupling (doublets) confirms the 6,7-substitution pattern.
-
H5 (adjacent to Br): typically downfield.
-
H8 (adjacent to OMe): typically upfield.
-
-
~3.85 ppm: Strong singlet (3H) corresponding to the Methoxy group (-OCH₃).
-
~3.90 ppm: Singlet (2H) for C1 protons (benzylic, adjacent to N).
-
~2.70 – 3.10 ppm: Two triplets (2H each) for C3 and C4 methylene protons.
-
Mass Spectrometry (MS)[3][9]
-
Ionization: ESI+ (Electrospray Ionization).
-
Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.
-
Observation: You must observe a characteristic "doublet" molecular ion peak separated by 2 mass units.
-
[M+H]⁺: ~242.0 and ~244.0 (equal intensity).
-
Medicinal Chemistry Applications
This molecule is not usually a final drug but a high-value intermediate. Its applications rely on its ability to act as a rigid template for receptor recognition.
Dopaminergic Ligands (D1/D2/D3)
The tetrahydroisoquinoline core mimics the ethylamine moiety of dopamine embedded in a rigid cycle.
-
Strategy: N-alkylation of the secondary amine with bulky aryl-alkyl chains.
-
Outcome: High-affinity antagonists for Schizophrenia treatment. The 6-bromo group allows for the introduction of biaryl systems via Suzuki coupling to probe the secondary binding pocket of the GPCR.
Synthesis of Protoberberine Alkaloids
This compound is a precursor to Stepholidine and Tetrahydropalmatine analogs.
-
Reaction: N-alkylation with a functionalized benzyl bromide followed by a Berner-Gattermann or Pictet-Spengler cyclization closes the second ring (Ring C), forming the tetracyclic core.
-
Therapeutic Area: Analgesics and anxiolytics.
Sigma Receptor Modulators
-
Mechanism: The basic nitrogen and the lipophilic aromatic region (enhanced by the Bromine) fit the pharmacophore for Sigma-1 receptors.
-
Utility: Neuroprotection studies.[1]
References
-
PubChem. (n.d.). 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. National Library of Medicine. Retrieved from [Link](Note: Link directs to the parent scaffold or closest analogue for structural verification as specific isomeric CIDs vary).
-
Scott, J. D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
-
Kowalska, K., et al. (2023).[2][3] Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives. Molecules. Retrieved from [Link]
Sources
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide: Pharmacophore Modeling of 7-Methoxy-Tetrahydroisoquinoline Analogs for Accelerated Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in drug discovery, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Its rigid, three-dimensional structure provides a defined orientation for substituent groups, making it an ideal framework for designing ligands that interact with specific biological targets. The introduction of a methoxy group at the 7-position further refines its electronic and steric properties, leading to a class of analogs with significant therapeutic potential.
7-methoxy-THIQ derivatives have been successfully investigated as potent and selective ligands for various targets, including dopamine receptors (specifically D3), phosphodiesterase 4 (PDE4), and as agents to reverse multidrug resistance in cancer.[4][5][6][7][8] Given the vast chemical space of possible analogs, computational methods are essential to navigate this landscape efficiently. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a rational framework for identifying the key molecular features responsible for biological activity, thereby accelerating the discovery of novel and optimized lead compounds.[9][10]
This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of pharmacophore modeling as applied to 7-methoxy-THIQ analogs. It moves beyond a simple recitation of steps to explain the causality behind methodological choices, grounding all protocols in established scientific principles and providing a self-validating framework for robust and predictive model generation.
Chapter 1: Foundational Principles of Pharmacophore Modeling
A pharmacophore is an abstract representation of the ensemble of steric and electronic features that are necessary to ensure optimal supramolecular interactions with a specific biological target.[11][12] It is not a real molecule or a set of functional groups but rather a 3D arrangement of interaction points. Key pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable (PI/NI) centers
Pharmacophore models serve as 3D queries for virtual screening, helping to identify novel molecules that can adopt the required interaction geometry, even if they possess a completely different chemical scaffold.[13][14] The generation of these models primarily follows two distinct but complementary pathways: ligand-based and structure-based modeling.[13][15][16]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown or unreliable.[16][17] It relies on a set of known active ligands, assuming that they share common chemical features arranged in a similar spatial geometry to elicit their biological effect.[15]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein-ligand complex is available (e.g., from X-ray crystallography), this method is preferred.[15][18] The model is derived directly from the key interactions observed within the ligand-binding site, offering a highly accurate representation of the molecular recognition requirements.[19]
Chapter 2: Ligand-Based Pharmacophore Modeling (LBPM) Workflow
The LBPM approach is ideal when exploring targets for which structural data is unavailable but a set of active 7-methoxy-THIQ analogs has been identified. The core principle is to deduce the essential interaction features by superimposing multiple active molecules.
Experimental Protocol: Generating a Ligand-Based Model
1. Training Set and Test Set Preparation:
- Rationale: The quality of the input data dictates the quality of the model. A carefully curated training set is paramount.
- Procedure:
- Compile a dataset of 7-methoxy-THIQ analogs with a wide range of biological activities (e.g., IC₅₀ or Kᵢ values), ideally spanning at least 3-4 orders of magnitude.
- Select a structurally diverse set of highly active compounds for the training set . These molecules will be used to generate the pharmacophore hypotheses.
- The remaining compounds, including moderately active and inactive molecules, will form the test set . This set is crucial for validating the predictive power of the generated models. It is not used for model creation.[16][20]
Table 1: Hypothetical Dataset of 7-Methoxy-THIQ Analogs Targeting Dopamine D3 Receptor
| Compound ID | Structure | IC₅₀ (nM) | Set Assignment |
| THIQ-01 | 7-methoxy-THIQ with R1 | 5.2 | Training |
| THIQ-02 | 7-methoxy-THIQ with R2 | 8.1 | Training |
| THIQ-03 | 7-methoxy-THIQ with R3 | 12.5 | Training |
| THIQ-04 | 7-methoxy-THIQ with R4 | 250.0 | Test |
| THIQ-05 | 7-methoxy-THIQ with R5 | 1500.0 | Test |
| THIQ-06 | 7-methoxy-THIQ with R6 | >10,000 | Test (Inactive) |
2. Conformational Analysis:
- Rationale: Flexible molecules like THIQ analogs can adopt numerous conformations. It is vital to generate a diverse and energetically reasonable ensemble of 3D structures for each ligand to ensure the bioactive conformation is represented.[15]
- Procedure: Using software like Discovery Studio, MOE, or LigandScout, perform a conformational search for each molecule in the training set.[13][19] Common algorithms include systematic search or Monte Carlo methods. A typical protocol would generate up to 255 conformers within an energy window of 20 kcal/mol above the global minimum.[21]
3. Common Feature Pharmacophore Generation:
- Rationale: This step identifies the shared chemical features among the low-energy conformers of the active training set molecules and calculates their spatial relationships.
- Procedure:
- Input the generated conformers into the pharmacophore generation module (e.g., HipHop or HypoGen in Discovery Studio).[9]
- Define the chemical features to be considered (HBA, HBD, AR, HY, etc.).
- The software aligns the molecules to maximize the overlap of common features, generating a series of ranked pharmacophore hypotheses.[22] Each hypothesis represents a different 3D arrangement of features.
4. Model Validation:
- Rationale: A pharmacophore model is only useful if it can reliably distinguish active compounds from inactive ones. Validation is a non-negotiable step to establish trustworthiness.[23]
- Procedure:
- Screen the test set (and ideally a larger decoy set of known inactive or random molecules) against the generated pharmacophore hypotheses.
- For each model, calculate key statistical parameters such as sensitivity (ability to identify actives) and specificity (ability to reject inactives).
- The best model is one that maps the most active compounds while excluding the inactive ones, demonstrating high predictive accuracy. This model can then be used for virtual screening.
Visualization: LBPM Workflow
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Chapter 3: Structure-Based Pharmacophore Modeling (SBPM) Workflow
When a high-quality crystal structure of the target receptor complexed with a ligand is available, the SBPM approach offers a more direct and often more accurate path to a predictive pharmacophore. For our example, we can consider the crystal structure of the Dopamine D3 receptor (D3R) bound to a THIQ analog.[4][5]
Experimental Protocol: Generating a Structure-Based Model
1. Target-Ligand Complex Preparation:
- Rationale: The accuracy of the model depends entirely on the quality of the input 3D structure. It must be carefully prepared.
- Procedure:
- Obtain the PDB file of the target-ligand complex (e.g., from the Research Collaboratory for Structural Bioinformatics Protein Data Bank).
- Using a molecular modeling suite, prepare the structure by removing water molecules (unless they are critical for binding), adding hydrogen atoms, and correcting any structural issues.
- Ensure the bound 7-methoxy-THIQ analog is correctly protonated and its structure is sound.[18]
2. Interaction Analysis and Feature Generation:
- Rationale: The pharmacophore is derived directly from the specific non-covalent interactions between the ligand and the amino acid residues of the binding pocket.
- Procedure:
- Software tools like LigandScout or Discovery Studio can automatically detect and classify interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, π-π stacking) between the ligand and the receptor.[13][19]
- These interactions are then translated into pharmacophoric features. For instance, a hydrogen bond between the 7-methoxy oxygen and a serine residue in the pocket would generate a Hydrogen Bond Acceptor (HBA) feature. A hydrophobic interaction with a leucine residue would generate a Hydrophobic (HY) feature.
3. Model Refinement with Exclusion Volumes:
- Rationale: To improve the model's utility in virtual screening, it's important to define the space occupied by the receptor itself. This prevents the selection of new molecules that would clash with the protein.
- Procedure: Add exclusion volume spheres to the pharmacophore model that represent the space occupied by nearby receptor atoms. This ensures that any "hit" from a virtual screen not only matches the electronic features but also fits sterically within the binding site.
Visualization: SBPM Workflow & Resulting Model
Caption: A generalized workflow for structure-based pharmacophore modeling.
Caption: A conceptual 3D pharmacophore model with key features and distances.
Chapter 4: Data Interpretation and Model Application
Regardless of the method used, the final pharmacophore model provides powerful insights into the structure-activity relationship (SAR) of 7-methoxy-THIQ analogs.
Table 2: Summary of a Validated Pharmacophore Hypothesis (Hypo-1)
| Feature Type | Location/Interaction | Importance |
| HBA | Corresponds to 7-methoxy oxygen | Critical |
| AR | Superimposes with THIQ aromatic ring | Essential |
| HY | Maps to an aliphatic substituent | Enhances Affinity |
| PI | Corresponds to the basic nitrogen | Critical for salt bridge |
This model can now be employed as a 3D query to screen large chemical databases (e.g., ZINC, PubChem) to identify novel compounds that match the pharmacophoric features. Hits from this virtual screen are then prioritized for acquisition or synthesis and subsequent biological testing, dramatically increasing the efficiency of the hit-to-lead process.[13][24]
Chapter 5: Future Perspectives: Integrating AI and Machine Learning
The field of pharmacophore modeling is continuously evolving. Modern approaches are beginning to integrate artificial intelligence (AI) and machine learning (ML) to enhance predictive performance.[10][13] ML algorithms can learn complex SARs from large datasets, helping to refine feature definitions and improve the ranking of virtual screening hits. Furthermore, dynamic pharmacophore models ("dynophores") derived from molecular dynamics simulations can capture the flexibility of the target protein, providing a more realistic and powerful model for drug design.[12]
Conclusion
Pharmacophore modeling is an indispensable tool in the rational design of novel therapeutics based on the 7-methoxy-tetrahydroisoquinoline scaffold. By abstracting complex molecular structures into a simplified set of essential interaction features, it provides a clear and actionable roadmap for drug discovery. Whether using a ligand-based approach in the absence of a target structure or a structure-based method for high-fidelity modeling, the principles of careful data curation, rigorous validation, and insightful interpretation remain paramount. This guide provides the foundational knowledge and practical workflows for researchers to leverage this powerful computational strategy, ultimately reducing the time and cost associated with bringing new, effective medicines to the clinic.
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- Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. PubMed.
- New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. PubMed.
- New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.
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- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Substituted tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
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- 7. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety considerations and handling protocols for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS No: 1393714-71-0). As a crucial building block in medicinal chemistry and novel compound synthesis, a comprehensive understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights and self-validating protocols grounded in established safety principles.
Core Compound Profile and Hazard Assessment
6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a substituted isoquinoline derivative. Its utility in research is significant, but its handling requires a cautious and informed approach, primarily because its toxicological properties have not been fully investigated[1]. The available data classifies it as an irritant, necessitating stringent controls to prevent exposure.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1393714-71-0 | [2][3] |
| Molecular Formula | C10H12BrNO | [3] |
| Molecular Weight | 242.11 g/mol | [3] |
| Appearance | White to yellow solid or semi-solid | [3] |
| Recommended Storage | Keep in a dark place, inert atmosphere, 2-8°C |
GHS Hazard Identification
The Globally Harmonized System (GHS) provides a clear, immediate understanding of the primary risks associated with this compound.
| GHS Classification | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Additional Hazards | Material is irritating to mucous membranes and the upper respiratory tract. May be harmful by ingestion and inhalation.[1] | [1] |
The "Warning" signal word combined with the GHS07 pictogram indicates that while the substance is not acutely toxic, it can cause significant irritation upon contact or inhalation. The lack of comprehensive toxicological data mandates that it be handled with the same level of care as a compound with known, more severe hazards.
Proactive Risk Mitigation: The Hierarchy of Controls
Effective laboratory safety relies on a multi-layered approach to risk management. The hierarchy of controls prioritizes strategies from most to least effective. For a research chemical like this, engineering controls and strict administrative protocols are the cornerstones of safe use.
Sources
Methodological & Application
Synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler reaction
Application Note: Regioselective Synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Cyclization
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous alkaloids and drug candidates targeting dopaminergic and adrenergic receptors. This Application Note details the synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1393714-71-0).[1][2]
While the Pictet-Spengler reaction is the classical method for THIQ construction, this specific target presents a regiochemical challenge. The methoxy group (a strong electron-donating group, EDG) on the precursor typically directs cyclization para to itself. However, to achieve the 6,7-substitution pattern from the appropriate precursor, cyclization must occur meta to the methoxy group. This protocol utilizes the ortho/para-directing nature of the bromine substituent and anhydrous acidic conditions (TFA) to overcome the electronic mismatch and enforce the correct regiochemistry.
Retrosynthetic Analysis & Strategy
To synthesize the 6-bromo-7-methoxy isomer, the choice of starting material is dictated by the mapping of the phenethylamine carbons to the final THIQ ring.
-
Precursor Required: 3-Bromo-4-methoxyphenethylamine.
-
Cyclization Logic:
-
Electronic Conflict: The methoxy group at position 4 strongly activates positions 3 and 5 (ortho). It does not activate position 6 (meta), which is the required closure site.
-
The Solution: The bromine atom at position 3 is an electron-withdrawing group (EWG) but an ortho/para director. It directs the electrophilic attack to position 2 (ortho) and position 6 (para).
-
Steric Control: Closure at position 2 is sterically hindered by the bulky bromine atom and the ethylamine chain. Closure at position 6 is sterically favored.
-
Figure 1: Retrosynthetic logic dictating the choice of 3-bromo-4-methoxyphenethylamine.
Experimental Protocol
Caution: Trifluoroacetic acid (TFA) is corrosive. Brominated aromatic compounds can be toxic. Perform all operations in a fume hood.
Materials & Reagents
| Component | CAS Number | Role | Equiv. |
| 3-Bromo-4-methoxyphenethylamine | 190270-46-9 | Precursor | 1.0 |
| Paraformaldehyde | 30525-89-4 | Carbonyl Source | 1.2 - 1.5 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Solvent/Catalyst | 10-15 vol |
| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | N/A |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Basification | N/A |
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Weigh 3-Bromo-4-methoxyphenethylamine (1.0 equiv) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add Paraformaldehyde (1.2 equiv) as a solid.
-
Note: Paraformaldehyde is preferred over aqueous formalin to maintain anhydrous conditions, which is critical for "deactivated" substrates where water can inhibit the formation of the reactive iminium species.
-
-
Cool the flask to 0°C in an ice bath.
Step 2: Cyclization (The Critical Step)
-
Slowly add Trifluoroacetic Acid (TFA) (approx. 10 mL per gram of amine) to the flask under nitrogen atmosphere.
-
Expert Insight: The use of TFA serves a dual purpose: it acts as a solvent and a strong acid catalyst. The high acidity is necessary to generate the highly electrophilic iminium ion required to attack the relatively electron-poor position (meta to OMe).
-
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50–60°C and stir for 12–18 hours.
-
Monitoring: Monitor reaction progress by LC-MS or TLC. The starting amine will disappear, and a new peak corresponding to the THIQ (M+12 mass unit shift) will appear.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess TFA.
-
Dilute the residue with Dichloromethane (DCM).
-
Carefully basify the mixture by slow addition of 10% aqueous NaOH or saturated NaHCO₃ solution at 0°C until pH > 10.
-
Safety: This is an exothermic neutralization. Add base dropwise.[4]
-
-
Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 4: Purification
-
The crude residue is typically a yellow/orange oil or solid.
-
Purify via flash column chromatography (Silica gel).
-
Eluent: DCM:Methanol (95:5 to 90:10) with 1% NH₄OH or Triethylamine to prevent tailing of the secondary amine.
-
-
Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add HCl in dioxane/ether to precipitate the hydrochloride salt. This improves stability and crystallinity.
Mechanism & Regioselectivity
The success of this synthesis relies on the formation of the Schiff base (Imine) followed by the Pictet-Spengler cyclization . The diagram below illustrates the competing sites and why the 6-position is favored.
Figure 2: Mechanistic pathway highlighting the regioselective preference for Position 6 due to bromine directing effects and steric constraints.
Characterization & Quality Control
To validate the synthesis of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline , look for these diagnostic signals:
-
1H NMR (CDCl3 or DMSO-d6):
-
Aromatic Protons: Two distinct singlets (para-relationship).
-
~7.3 ppm (H5, adjacent to Br).
-
~6.7 ppm (H8, adjacent to OMe).
-
Note: If the product were the 5,6-isomer or 7,8-isomer, you would see doublets (ortho coupling). Singlets confirm the 6,7-substitution pattern.
-
-
Methylene Protons:
-
~4.0 ppm (s, 2H, C1-H).
-
~3.0 ppm (t, 2H, C3-H).
-
~2.7 ppm (t, 2H, C4-H).
-
-
Methoxy: ~3.8 ppm (s, 3H).
-
-
Mass Spectrometry:
-
ESI-MS: [M+H]+ = 242.0/244.0 (1:1 ratio characteristic of Bromine isotope pattern).
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield / No Reaction | Deactivation by meta-OMe | Increase temperature to reflux; Ensure anhydrous conditions; Switch to superacid conditions (Triflic acid) [1]. |
| Polymerization | Excess formaldehyde | Strictly control stoichiometry (1.1 - 1.2 eq). Add formaldehyde slowly. |
| Regioisomer Mixture | Temperature too high | Lower reaction temperature to 40°C and extend reaction time to favor the kinetic product (C6 closure). |
References
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reaction of Less Activated Imines. The Journal of Organic Chemistry, 64(2), 611–617. Link
-
Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[5] Link
-
Sigma-Aldrich. Product Specification: 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1393714-71-0).[2][3] Link
-
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023).[6][7] Diastereoselective Synthesis of (−)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.[6] Link
Sources
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- 2. 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | 1393714-71-0 [sigmaaldrich.com]
- 3. 76530 | Sigma-Aldrich [sigmaaldrich.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 6-bromo-tetrahydroisoquinoline intermediates
Application Note & Protocol
Topic: Buchwald-Hartwig Amination of 6-Bromo-Tetrahydroisoquinoline Intermediates
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] Its application in pharmaceutical development is particularly profound, where the arylamine motif is a common feature in biologically active molecules.[2][3] This guide provides an in-depth analysis and a detailed protocol for the palladium-catalyzed amination of 6-bromo-tetrahydroisoquinoline, a key intermediate whose derivatization is crucial for exploring structure-activity relationships in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a systematic guide to parameter optimization, and provide a robust, field-tested experimental protocol designed for reproducibility and success.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that connects an aryl halide with an amine in the presence of a palladium catalyst and a base.[4] The reaction has revolutionized C-N bond formation by overcoming the limitations of traditional methods, which often required harsh conditions and had limited substrate scope.[5] The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[6][7]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-tetrahydroisoquinoline, forming a Pd(II) complex.[1] This is often the rate-limiting step.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[4]
-
Reductive Elimination: The C-N bond is formed as the desired N-arylated tetrahydroisoquinoline product is released from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Application to 6-Bromo-Tetrahydroisoquinoline Intermediates
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The bromine atom at the 6-position serves as a versatile synthetic handle, allowing for late-stage functionalization via cross-coupling reactions to generate diverse libraries of compounds for biological screening. The Buchwald-Hartwig amination is an ideal method for this transformation due to its high functional group tolerance and reliability.[3]
Key Parameters for Optimization
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent.[8] The interplay between these factors dictates reaction efficiency, yield, and purity.
| Parameter | Common Choices & Rationale | Citations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂: Standard Pd(0) and Pd(II) sources. Pd(II) sources require in-situ reduction to the active Pd(0) state. Precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4): Air-stable palladacycles that cleanly and efficiently generate the active LPd(0) catalyst upon exposure to base. Often preferred for reproducibility and lower catalyst loadings. | [6][8] |
| Ligand | Bulky, Electron-Rich Phosphines: Essential for promoting both oxidative addition and reductive elimination. The choice is highly dependent on the amine. BrettPhos: Excellent for primary amines. RuPhos: A good general choice for secondary amines. XantPhos: A robust, versatile ligand often effective with a wide range of substrates. Josiphos-type ligands: Effective for coupling primary aliphatic amines. | [5][9][10][11] |
| Base | Strong, Non-Nucleophilic Alkoxides (NaOtBu, KOtBu, LHMDS): Most common choices. Their strength is required to deprotonate the palladium-coordinated amine. Weaker Carbonate/Phosphate Bases (Cs₂CO₃, K₃PO₄): Used for substrates with base-sensitive functional groups. These reactions may require higher temperatures to achieve full conversion. | [4][6][8] |
| Solvent | Aprotic, Non-coordinating Solvents: Toluene, Dioxane, THF: Most commonly used solvents. The choice can impact solubility and reaction rate. Dioxane should be used with caution due to its potential to form peroxides. | [7][12] |
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the amination of N-protected 6-bromo-1,2,3,4-tetrahydroisoquinoline with a generic secondary amine (e.g., morpholine). Optimization may be required for different coupling partners.
Workflow Overview
Caption: General experimental workflow for the amination.
Materials & Reagents
-
N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G4) (0.02 equiv, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.2 M solution)
-
Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap
Procedure
-
Reaction Setup (Inert Atmosphere): In a glovebox, add N-Boc-6-bromo-1,2,3,4-tetrahydroisoquinoline, sodium tert-butoxide, and the palladium precatalyst to the oven-dried reaction vial. If a glovebox is not available, add the solids to the vial in the open air, seal it with the septum cap, and purge thoroughly with an inert gas (argon or nitrogen) for 5-10 minutes.[8]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe. Stir for a minute to dissolve the solids. Finally, add the amine via syringe.
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for 12-24 hours.[13]
-
Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
Workup: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure 6-amino-tetrahydroisoquinoline product.[13]
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides evidence-based solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) | Citations |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species is not forming. This can happen with Pd(II) sources if the in-situ reduction is inefficient. | Switch to a modern, air-stable palladacycle precatalyst (e.g., G3 or G4) which forms the active catalyst more reliably. | [8] |
| Inappropriate Ligand: The chosen ligand is not optimal for the specific amine (e.g., using a primary amine ligand for a secondary amine coupling). | Consult a ligand selection guide. For primary amines, try BrettPhos; for secondary amines, RuPhos is a good starting point. | [8][9][10] | |
| Incorrect Base: The base may be too weak to deprotonate the amine, or it may be of poor quality (e.g., hydrated). | Use a strong base like NaOtBu or LHMDS. Ensure the base is fresh and handled under inert conditions. For base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be used, but may require higher temperatures. | [6] | |
| Side Reaction: Hydrodehalogenation | The aryl bromide is reduced to the corresponding arene (Ar-H) instead of being aminated. | This can be caused by moisture or an inefficient trapping of the oxidative addition complex by the amine. Ensure all reagents and solvents are scrupulously dry. Increasing the ligand-to-palladium ratio can sometimes suppress this side reaction. | [8] |
| Side Reaction: Homocoupling | Dimerization of the amine or the aryl halide occurs. | This is often promoted by high temperatures or incorrect catalyst/ligand ratios. Try lowering the reaction temperature or optimizing the catalyst loading. | [8] |
Conclusion
The is a highly effective and indispensable tool in modern drug discovery. A rational approach to selecting the catalyst system, base, and solvent is paramount for success. By understanding the underlying mechanism and potential pitfalls, researchers can reliably and efficiently synthesize diverse libraries of arylamine-containing molecules, accelerating the development of new therapeutic agents. This guide provides a comprehensive framework and a practical starting point for achieving this critical synthetic transformation.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 24, 2026. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Accessed February 24, 2026. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed February 24, 2026. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Accessed February 24, 2026. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Accessed February 24, 2026. [Link]
-
Palladium‐Catalysed Amination of Aryl‐and Heteroaryl Halides Using tert‐Butyl Tetraisopropylphosphorodiamidite as an Easily Accessible and Air‐Stable Ligand. ResearchGate. Published August 2025. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Published November 22, 2024. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Accessed February 24, 2026. [Link]
-
Fors, B. P., & Buchwald, S. L. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. J Am Chem Soc. 2009;131(36):12886–12887. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Accessed February 24, 2026. [Link]
-
Isbrandt, E.S., Sullivan, R.J. & Newman, S.G. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nat Protoc. 2021;16:545–563. [Link]
-
Donohoe, T. J., et al. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. J. Org. Chem. 2008;73(22):9031–9039. [Link]
-
Kashani, S. K., Jessiman, J., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. 2020. [Link]
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers. Published 2021. [Link]
-
Lu, C. J., et al. The Asymmetric Buchwald–Hartwig Amination Reaction. Angew. Chem. Int. Ed. 2021;60(28):15219-15229. [Link]
-
Dorel, R., & Haydl, A. M. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed. 2019;58(48):17118-17129. [Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. Published July 31, 2025. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Procedure. Organic Syntheses. Published November 22, 2024. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Accessed February 24, 2026. [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. organic-synthesis.com [organic-synthesis.com]
Preparation of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride salt
Executive Summary & Strategic Rationale
This Application Note details the optimized protocol for the preparation of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride . This scaffold is a critical intermediate in the synthesis of D3 dopamine receptor antagonists, isoquinoline alkaloids, and peptidomimetics.
The Synthetic Challenge: The primary challenge in synthesizing this molecule is achieving regioselectivity during the bromination step. The 7-methoxy-1,2,3,4-tetrahydroisoquinoline (7-MeO-THIQ) core presents two activated positions ortho to the methoxy group: C6 and C8 .
-
C8 Position: Located in the "peri" region, sterically encumbered by the C1-methylene protons of the saturated ring.
-
C6 Position: Less sterically hindered and electronically activated.
Selected Route: To ensure high purity and avoid N-oxidation or N-bromination side products, this protocol utilizes a Protection-Bromination-Deprotection strategy. Direct bromination of the free amine is discouraged due to the formation of unstable N-bromo species and oxidative degradation.
Retrosynthetic Analysis & Workflow
The synthesis is designed to maximize regiocontrol by utilizing the steric bulk of an N-acetyl protecting group to further discourage C8 attack, locking the conformation to favor C6 substitution.
Figure 1: Optimized three-step synthetic pathway ensuring regiochemical integrity.
Detailed Experimental Protocols
Step 1: N-Protection (Acetylation)
Objective: To mask the secondary amine, preventing N-bromination and increasing the lipophilicity for the subsequent halogenation.
Reagents:
-
7-Methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) (10 vol)
Protocol:
-
Charge a reaction vessel with 7-Methoxy-1,2,3,4-tetrahydroisoquinoline and DCM .
-
Add Triethylamine and cool the solution to 0–5 °C.
-
Dropwise add Acetic Anhydride over 20 minutes, maintaining temperature < 10 °C.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (SiO2, 5% MeOH/DCM) or LC-MS.
-
Workup: Wash organic layer with 1M HCl (2x), saturated NaHCO3 (2x), and brine.
-
Dry over MgSO4, filter, and concentrate in vacuo to yield 2-acetyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline as a viscous oil or low-melting solid.
Step 2: Regioselective Bromination
Objective: Introduce the bromine atom at C6 with high regioselectivity.
Reagents:
-
2-Acetyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (MeCN) (10 vol)
Protocol:
-
Dissolve the N-acetyl intermediate in MeCN and cool to -10 °C .
-
Expert Note: Low temperature is critical. Higher temperatures increase the risk of C8 bromination or benzylic oxidation at C1.
-
-
Add NBS portion-wise over 30 minutes. Protect from direct light.
-
Stir at 0 °C for 4 hours.
-
Workup: Quench with 10% aqueous Na2S2O3 (sodium thiosulfate) to remove excess bromine.
-
Extract with Ethyl Acetate (EtOAc). Wash with water and brine.
-
Concentrate. The crude usually contains >90% of the C6-isomer.
-
Purification (Optional but Recommended): Recrystallize from EtOAc/Hexanes to remove any trace C8 isomer.
-
Yield Expectation: 80–85%
-
Step 3: Deprotection & Hydrochloride Salt Formation
Objective: Remove the acetyl group and precipitate the stable HCl salt.
Reagents:
-
6-Bromo-N-acetyl-intermediate (1.0 eq)
-
6M Hydrochloric Acid (aq) (15 vol)
-
Ethanol (5 vol)
Protocol:
-
Suspend the intermediate in 6M HCl and Ethanol .
-
Heat to Reflux (approx. 90–100 °C) for 4–6 hours.
-
Monitor conversion by LC-MS (disappearance of M+42 peak).
-
Isolation: Cool the reaction mixture slowly to 0 °C. The product often crystallizes directly from the acidic medium.
-
Filter the white solid.
-
If no precipitate forms, concentrate to dryness, redissolve in minimal hot Ethanol, and add Et2O to induce crystallization.
-
Final Drying: Dry under vacuum at 45 °C over P2O5.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification | Analytical Method | Troubleshooting |
| Purity | > 98.0% | HPLC (254 nm) | Recrystallize from MeOH/Et2O if <98%. |
| Regio-Purity | > 99:1 (C6:C8) | 1H-NMR | C6-H and C8-H appear as singlets. C8-H is deshielded. |
| Appearance | White/Off-white solid | Visual | Yellowing indicates free Br2 or oxidation; wash with cold Et2O. |
| Salt Form | Mono-hydrochloride | Elemental Analysis (Cl) | Titrate with AgNO3 to confirm stoichiometry. |
Regioselectivity Mechanism (Visualized)
The following diagram illustrates why the C6 position is favored over C8.
Figure 2: Mechanistic rationale for C6-bromination preference.
Safety & Handling
-
N-Bromosuccinimide (NBS): Severe irritant. Store in a refrigerator. Exothermic decomposition can occur if mixed with strong reducers.
-
Hydrochloric Acid (6M): Corrosive. Perform reflux in a well-ventilated fume hood.
-
Product Potency: Tetrahydroisoquinolines are biologically active (dopaminergic/adrenergic systems). Treat the final salt as a potent pharmacological agent.[10] Wear full PPE (gloves, goggles, respirator).
References
-
Bischler-Napieralski Reaction Overview
-
Regioselective Bromination of Aromatic Systems
-
Compound Data & CAS Verification
-
PubChem. "7-Methoxy-1,2,3,4-tetrahydroisoquinoline (Precursor Data)".[12]
-
Sigma-Aldrich. "6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline Product Page".
-
-
Synthetic Methodology for Halogenated Isoquinolines
Sources
- 1. prepchem.com [prepchem.com]
- 2. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 10. ijstr.org [ijstr.org]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline | C10H13NO | CID 417288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reductive amination procedures using 6-bromo-THIQ precursors
Application Note: Reductive Amination Procedures using 6-Bromo-THIQ Precursors
Introduction: The 6-Bromo-THIQ Scaffold
The 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-bromo-THIQ) moiety is a "privileged scaffold" in medicinal chemistry. It serves as a critical building block for targeting dopaminergic receptors (D3/D4), histone deacetylases (HDAC6), and various kinases.
Its utility lies in its dual functionality:
-
Secondary Amine (N2): A nucleophilic handle ready for rapid diversification via reductive amination, amidation, or sulfonylation.
-
Aryl Bromide (C6): A latent electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the nitrogen has been functionalized.
This guide details the reductive amination of 6-bromo-THIQ. Unlike simple aliphatic amines, the THIQ system is conformationally constrained, influencing both nucleophilicity and the stability of the intermediate iminium ion.
Mechanistic Insight & Reaction Design
Reductive amination proceeds via a two-step sequence: condensation to form an iminium ion, followed by reduction to the amine. For 6-bromo-THIQ, the secondary amine reacts with an aldehyde or ketone to form a positively charged iminium species.
Critical Causality:
-
The Iminium Ion: Because 6-bromo-THIQ is a secondary amine, it forms an iminium ion (not a neutral imine) immediately upon condensation. This species is highly electrophilic and readily reduced.
-
Selectivity: We utilize Sodium Triacetoxyborohydride (STAB) because it is mild enough to reduce the iminium ion faster than it reduces the starting aldehyde or ketone.[1] This "chemoselective reduction" allows for a one-pot procedure.
Diagram 1: Reaction Mechanism & Pathway
Caption: Formation of the electrophilic iminium ion followed by selective hydride transfer from STAB.
Critical Parameters & Decision Matrix
Success depends on controlling pH and solvent polarity. The 6-bromo-THIQ starting material is often supplied as a hydrochloride salt , which requires neutralization.
Table 1: Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCE (1,2-Dichloroethane) | Excellent solubility for both STAB and the organic substrate. Non-coordinating, allowing fast kinetics. |
| Alternative Solvent | THF or DCM | Use THF if the aldehyde is insoluble in DCE. DCM is viable but slower due to lower boiling point/kinetics. |
| Reducing Agent | STAB (NaBH(OAc)₃) | Preferred. Reduces iminium ions selectively without touching aldehydes/ketones. Non-toxic compared to cyanoborohydride. |
| Alternative Agent | NaBH₃CN | Use only if STAB fails (e.g., extremely hindered ketones). Requires strict pH 6 control. Toxic. |
| Catalyst | Acetic Acid (AcOH) | Promotes dehydration of the hemiaminal to the iminium ion. Essential for ketone substrates.[2] |
| Stoichiometry | 1.0 : 1.1 : 1.5 | (Amine : Carbonyl : Reductant). Slight excess of carbonyl ensures complete consumption of the valuable THIQ core. |
| Salt Handling | DIPEA / TEA | If using 6-bromo-THIQ HCl , add 1.0 equiv of base to free the amine before adding the aldehyde. |
Experimental Protocols
Protocol A: The "Gold Standard" STAB Method
Best for: Aromatic/Aliphatic Aldehydes and Reactive Ketones.
Materials:
-
6-Bromo-1,2,3,4-tetrahydroisoquinoline HCl (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Triethylamine (TEA) (1.0 equiv, only if using HCl salt)
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv)
-
1,2-Dichloroethane (DCE) [0.1 M concentration]
Step-by-Step Procedure:
-
Free Basing (In-Situ): To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-THIQ HCl and DCE . Add TEA (1.0 equiv) and stir at Room Temperature (RT) for 10–15 minutes until the salt is neutralized (mixture may remain cloudy).
-
Imine Formation: Add the Aldehyde (1.1 equiv) to the mixture.
-
Note: If the aldehyde is a solid, dissolve it in a minimum amount of DCE before addition.
-
-
Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30–60 minutes at RT.
-
Checkpoint: This dwell time allows the equilibrium to shift toward the iminium species.
-
-
Reduction: Cool the mixture slightly to 0°C (optional, but recommended for very reactive aldehydes) or keep at RT. Add STAB (1.5 equiv) portion-wise over 5 minutes.
-
Observation: Mild gas evolution (H₂) may occur.
-
-
Reaction: Remove the ice bath and stir at RT under nitrogen for 4–16 hours. Monitor by LC-MS or TLC.
-
Target: Disappearance of the THIQ peak (m/z ~212/214).
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution!).
-
Stir vigorously for 15 minutes to destroy excess borohydride.
-
Extract with DCM (3x).
-
Wash combined organics with Brine (1x).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.[3]
-
-
Purification: The crude material is typically a yellow oil. Purify via flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: The "Hard Ketone" Method (Ti(OiPr)₄ / NaBH₃CN)
Best for: Sterically hindered ketones or electron-deficient systems where STAB fails.
Step-by-Step Procedure:
-
Combine 6-bromo-THIQ (free base) and the Ketone (1.2 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv).
-
Stir at RT for 1 hour (or 60°C if very hindered). The Ti(IV) acts as a powerful Lewis acid and water scavenger to force iminium formation.
-
Dilute the viscous mixture with THF or MeOH .
-
Add NaBH₃CN (2.0 equiv) carefully.
-
Stir for 12–24 hours.
-
Workup (Critical): Quench with 1N NaOH or wet celite to precipitate titanium salts. Filter through a Celite pad. Extract the filtrate with EtOAc.[4]
Workflow Visualization
Diagram 2: Decision Tree for Process Optimization
Caption: Selection logic for reducing agents based on carbonyl reactivity and steric bulk.
Troubleshooting "From the Bench"
-
Issue: Low Conversion with Ketones.
-
Cause: Incomplete iminium formation.
-
Fix: Increase AcOH to 2.0–3.0 equiv or switch to Protocol B (Titanium mediated).
-
-
Issue: Dialkylation.
-
Context: Impossible with 6-bromo-THIQ (a secondary amine) unless the ring opens (rare). However, if using a primary amine precursor to build the THIQ, dialkylation is a risk. For the specific scope of this note (N-alkylation of the THIQ core), over-alkylation creates a quaternary ammonium salt, which is usually not observed under STAB conditions.
-
-
Issue: Boron-Amine Complex. [5]
-
Observation: Product stuck in aqueous layer or low mass recovery.
-
Fix: Ensure the quench is basic (pH > 10) to break any boron-nitrogen complexes. Use NaOH instead of NaHCO₃ if necessary.
-
References
-
Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Borch, R. F., et al. (1971).[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[6] Link
-
Patent US6414154B1. "Tetraisoquinoline derivatives as modulators of dopamine D3 receptors." (Describes general reductive amination conditions for THIQ). Link
-
Scholaris Thesis. "Design and Evaluation of Novel Histone Deacetylase 6 Inhibitors." (Specific protocol for 6-bromo-THIQ reductive amination). Link
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride." (Reagent properties and scope). Link
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. US6414154B1 - Tetraisoquinoline derivatives as modulators of dopamine D3 receptors - Google Patents [patents.google.com]
- 3. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experimental work. Here, we combine fundamental physicochemical principles with practical, field-proven techniques to ensure you can effectively handle and solubilize this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline that influence its solubility?
A1: Understanding the fundamental properties of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline is the first step in troubleshooting its solubility.
-
Structure and Functional Groups: The molecule has a tetrahydroisoquinoline core, which is a bicyclic aromatic system. The presence of a bromine atom increases its molecular weight and can enhance lipophilicity. The methoxy group is a moderately polar ether linkage. The secondary amine in the tetrahydroisoquinoline ring is a key functional group that can be protonated, which is crucial for pH-dependent solubility.
-
Polarity and Lipophilicity: The combination of the aromatic rings, the bromine atom, and the methoxy group suggests that the compound is moderately lipophilic. A predicted LogP value for the closely related 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is 2.4456, indicating a preference for organic phases over aqueous ones[1].
-
Physical Form: This compound is typically a white to yellow solid or semi-solid[2][3]. The crystalline form can have a significant impact on solubility, with amorphous forms generally being more soluble than highly ordered crystalline structures.
| Property | Value / Description | Source |
| CAS Number | 1393714-71-0 | [2] |
| Molecular Formula | C₁₀H₁₂BrNO | [2] |
| Molecular Weight | 242.12 g/mol | |
| Appearance | White to yellow solid or semi-solid | [2][3] |
| Predicted LogP | ~2.4 (for a close analog) | [1] |
| Predicted pKa | 8.5 - 9.5 (estimated for the secondary amine) |
Q2: I'm having trouble dissolving 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline in aqueous buffers for my biological assay. What's the likely cause?
A2: The limited aqueous solubility is expected given its chemical structure. The primary reasons for poor solubility in aqueous buffers are:
-
High Lipophilicity: The aromatic rings and the bromo substituent contribute to the molecule's hydrophobicity, making it resistant to dissolving in water.
-
Crystal Lattice Energy: If the compound is in a stable crystalline form, the energy required to break the crystal lattice and solvate the individual molecules in water can be high.
-
pH of the Buffer: If the pH of your aqueous buffer is neutral or basic (above the pKa of the secondary amine), the compound will be predominantly in its neutral, less soluble form.
Q3: What are the recommended first steps to try and dissolve this compound?
A3: A systematic approach is key. Start with the simplest methods before moving to more complex formulations.
-
Co-solvents: For initial experiments and stock solutions, using a water-miscible organic co-solvent is the most common and effective approach. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power for a wide range of organic molecules. Ethanol and methanol are also good alternatives.
-
pH Adjustment: Given the basic nature of the secondary amine, lowering the pH of the aqueous solution will protonate this group, leading to a significant increase in solubility.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for troubleshooting solubility issues with 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Caption: A stepwise workflow for addressing solubility challenges.
Detailed Troubleshooting Guides
Guide 1: Effective Use of Co-solvents
Issue: The compound does not dissolve in the aqueous buffer, even at low concentrations.
Solution: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
Recommended Solvents for Stock Solutions:
| Solvent | Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power for many organic compounds. Use at <1% v/v in final assay to avoid cytotoxicity. |
| Ethanol (EtOH) | High | A good alternative to DMSO, often less toxic to cells. |
| Methanol (MeOH) | High | Useful for initial solubility tests and some chemical reactions. Can be more volatile. |
| Dichloromethane (DCM) | Medium | A similar compound, 7-Bromo-1,2,3,4-tetrahydroisoquinoline, is soluble in DCM[4]. Useful for chemical synthesis and purification but not for aqueous biological assays. |
Experimental Protocol: Preparing a Stock Solution
-
Weigh out a precise amount of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.
-
Add a small volume of your chosen co-solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Use a vortex mixer to aid dissolution. Gentle warming (to 30-40°C) or sonication in a water bath can be applied if the compound is slow to dissolve.
-
Once fully dissolved, store the stock solution appropriately, typically at -20°C or -80°C, protected from light.
Pro-Tip: When diluting the stock solution into your aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
Guide 2: pH-Dependent Solubility Enhancement
Issue: The compound precipitates out of the aqueous buffer after diluting the organic stock solution.
Explanation: The pH of your buffer is likely at or above the pKa of the secondary amine, causing the less soluble neutral form to predominate. By lowering the pH, you can shift the equilibrium towards the more soluble protonated form.
Caption: The effect of pH on the ionization and solubility of the compound.
Experimental Protocol: Determining pH-Dependent Solubility
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Prepare a concentrated stock solution of the compound in a minimal amount of a suitable co-solvent (e.g., 100 mM in DMSO).
-
Add a small, fixed volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µM), ensuring the final co-solvent concentration is low and consistent across all samples.
-
Equilibrate the samples for a set period (e.g., 2-24 hours) with gentle agitation.
-
Visually inspect for any precipitation.
-
For a quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.
-
Plot the measured solubility against the buffer pH to identify the optimal pH range for dissolution.
Practical Recommendation: For many biological assays, a buffer pH between 5 and 6.5 might provide a good balance between compound solubility and maintaining the biological activity of proteins or cells. Always perform a vehicle control to ensure the acidic buffer and co-solvent do not affect your experimental results.
Advanced Solubilization Strategies
If co-solvents and pH adjustment are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies or high-concentration applications.
-
Salt Formation: Synthesizing a salt of the compound (e.g., hydrochloride or tartrate salt) can significantly improve its aqueous solubility and dissolution rate. This is a common strategy in drug development.
-
Use of Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively shielding the hydrophobic parts from water and increasing solubility.
-
Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its solubility in aqueous solutions.
-
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level. This can be achieved by methods such as solvent evaporation or melt extrusion, resulting in a product with enhanced dissolution properties.
References
-
American Elements. 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Singh, R. et al. "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. [Link]
-
Jordaan, M. A. & Ebenezer, O. "Biological Activities of Tetrahydroisoquinolines Derivatives." Journal of Organic and Pharmaceutical Chemistry, 2023. [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. americanelements.com [americanelements.com]
- 3. 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | 1393714-71-0 [sigmaaldrich.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Technical Support Center: Purification of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline Free Base
Welcome to the technical support guide for the purification of 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline free base (CAS 1393714-71-0). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The presence of a basic secondary amine within a brominated aromatic system presents unique challenges and opportunities for purification. This guide provides in-depth, field-proven answers and protocols to help you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, properties, and general purification strategies for 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline.
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
A1: The purification strategy is dictated by three core properties:
-
Basicity: The secondary amine in the tetrahydroisoquinoline ring is basic (alkaloid-like). This is the most critical property to leverage, allowing for highly effective purification via acid-base extraction.[1] It also means the compound can interact strongly with acidic media, such as standard silica gel.[2]
-
Polarity: The presence of the nitrogen and methoxy groups makes the molecule moderately polar. This polarity is key when selecting solvent systems for chromatography and recrystallization.
-
Physical Form: It is typically a white to yellow solid, making recrystallization a viable final purification step.[3]
Q2: How should I properly handle and store the free base to ensure its stability?
A2: To maintain the integrity of your compound, adhere to the following storage protocols. Brominated organic compounds require careful handling.[4]
-
Storage Conditions: Store the compound in a tightly sealed, chemically resistant container in a cool, dry, and dark place, preferably at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Avoid Contamination: Keep it segregated from incompatible chemicals, especially strong oxidizing agents.[4]
-
Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
Q3: What are the most likely impurities I will encounter after synthesis?
A3: Impurities will depend on the synthetic route, but they generally fall into three categories:
-
Unreacted Starting Materials: Precursors used in the final synthetic step.
-
Reagent-Derived Byproducts: Remnants from reagents used in the reaction (e.g., reducing agents, protecting group fragments).
-
Structurally Related Impurities: Isomers, over-alkylated products, or side-reaction products that have very similar structures and polarities to the desired compound, making them challenging to remove.[6]
Q4: Which purification method is the most effective for this compound?
A4: There is no single "best" method; the optimal approach depends on the impurity profile and the required scale. A multi-step strategy is often the most robust. A common and highly effective workflow involves an initial acid-base extraction to remove neutral and acidic impurities, followed by either flash column chromatography or recrystallization for final polishing to remove closely related impurities.
Caption: General purification workflow for the title compound.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification experiments.
Flash Column Chromatography
Issue: My compound is streaking or tailing badly on the silica gel column.
-
Possible Cause: The basic secondary amine is interacting strongly with the acidic silanol (-SiOH) groups on the surface of the silica gel.[2] This causes poor peak shape and can sometimes lead to irreversible adsorption.
-
Solutions:
-
Use a Basic Modifier: Deactivate the silica gel by adding a small amount (0.5-2%) of a tertiary amine, such as triethylamine (NEt₃), to your eluent system.[2] This competitively blocks the acidic sites, allowing your compound to elute with a much-improved peak shape.
-
Switch Stationary Phase: If tailing persists, use a less acidic stationary phase. Neutral alumina is an excellent alternative for basic compounds.[2] Alternatively, commercially available amine-functionalized silica can provide excellent separation without mobile phase modifiers.[7]
-
Issue: I have poor separation between my product and a closely related impurity.
-
Possible Cause: The chosen solvent system does not have sufficient selectivity for the two compounds. Isomers and other related byproducts often have very similar polarities.[2][6]
-
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC).[2] Aim for an Rf value of 0.25-0.35 for your target compound to ensure good resolution on the column.
-
Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity during the run. This can help resolve compounds with similar polarities.[8]
-
Reduce Column Loading: Do not overload the column. A general rule is to load an amount of crude material that is 1-3% of the mass of the silica gel.[8]
-
Caption: Decision tree for troubleshooting column chromatography.
Recrystallization
Issue: My compound "oiled out" instead of forming crystals.
-
Possible Cause 1: Solution cooled too quickly or is too concentrated. Rapid cooling from a supersaturated solution can cause the compound to crash out as a liquid phase instead of forming an ordered crystal lattice.[8]
-
Solution 1: Add a small amount of hot solvent to redissolve the oil completely. Allow the flask to cool very slowly (e.g., by insulating it with glass wool or placing it in a warm water bath that cools to room temperature). Gently scratching the inside of the flask with a glass rod can initiate nucleation.[8]
-
Possible Cause 2: Presence of impurities. Impurities can inhibit crystal formation.
-
Solution 2: If slow cooling fails, the material may require another purification step (like passing through a quick silica plug) before attempting recrystallization again.[8]
Issue: I have very low recovery after recrystallization.
-
Possible Cause: Too much solvent was used for dissolution, or the compound has significant solubility in the cold solvent.[8]
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[8]
-
Maximize Precipitation: After collecting the first crop of crystals, reduce the volume of the mother liquor by about half using a rotary evaporator and cool it again to obtain a second crop. Note that this second crop may be less pure.
-
Change Solvent System: If solubility is high even when cold, try a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) where the compound is soluble when hot but much less soluble when cold.
-
Acid-Base Extraction
Issue: A persistent emulsion formed at the interface of the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel can create fine droplets that are slow to separate.[8] The presence of particulate matter or surfactant-like impurities can also stabilize emulsions.
-
Solutions:
-
Gentle Mixing: Use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel.[8] This increases the polarity of the aqueous phase, which helps to break the emulsion and forces organic components out.
-
Filtration: If particulates are suspected, filtering the entire mixture through a pad of Celite or glass wool can help.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate the basic free base from neutral and acidic impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with 1M hydrochloric acid (HCl). The protonated amine salt will move into the aqueous layer.[9][1]
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined aqueous layer once with a small portion of the organic solvent (DCM or EtOAc) to remove any remaining neutral impurities. Discard the organic layers.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the pH is greater than 10 (confirm with pH paper). The free base will precipitate or form an oil.[10]
-
Back-Extraction: Extract the now-basic aqueous layer three times with fresh DCM or EtOAc. The neutral free base will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the partially purified free base.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the product after an initial cleanup or for separating it from closely related impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Start with Hexane/EtOAc for less polar impurities.[11][12] Use DCM/MeOH for more polar compounds. |
| Basic Modifier | 0.5-2% Triethylamine (NEt₃) | Neutralizes acidic silanol groups to prevent peak tailing.[2] |
| Loading | 1-3% of silica mass | Prevents column overloading and ensures good separation.[8] |
Step-by-Step Procedure:
-
TLC Analysis: Determine the optimal solvent system by TLC. Add 1% NEt₃ to the TLC solvent jar to mimic column conditions. Aim for a product Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/EtOAc + 1% NEt₃). Pack the column uniformly.
-
Sample Loading: Dissolve your crude material in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the starting mobile phase, applying gentle pressure. If using a gradient, slowly increase the proportion of the more polar solvent.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline free base.
Protocol 3: Recrystallization
This is an excellent final polishing step if the product is highly crystalline.
-
Solvent Selection: Test the solubility of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).[13][14] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling or near-boiling solvent until the compound just dissolves. Using the minimum amount of solvent is critical for good recovery.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline | AMERICAN ELEMENTS.
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem.
- Correction to Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Request PDF - ResearchGate.
- Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry.
- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications.
- Supplementary Material Visible Light Promoted Photoredox C(sp3)–H Bond Functionalization of Tetrahydroisoquinolines in Flow - The Royal Society of Chemistry.
- Technical Support Center: Synthesis of Complex Tetrahydroisoquinoline (THIQ) Derivatives - Benchchem.
- 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline - MilliporeSigma.
- The extraction, separation and purification of alkaloids in the natural medicine - JOCPR.
- EP0707589B1 - Process for the extraction and purification of alkaloids - Google Patents.
- Alkaloids: Isolation and purification - ResearchGate.
- Working with Hazardous Chemicals - Organic Syntheses.
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography - Benchchem.
- Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PubMed Central.
- Amines and Heterocycles.
- Organic Amine Flash Purification Using A Novel Stationary Phase - Biotage.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanelements.com [americanelements.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators of GluN2C and GluN2D Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: 6-Bromo-THIQ Synthesis Optimization
Topic: Optimizing reaction temperature for 6-bromo-THIQ synthesis Content Type: Technical Support Center / Troubleshooting Guide
Subject: Optimizing Reaction Temperature for 6-Bromo-1,2,3,4-Tetrahydroisoquinoline (6-Br-THIQ) Synthesis via Pictet-Spengler Cyclization. Ticket ID: KB-THIQ-006 Applicable Substrates: 3-bromophenethylamine, Formaldehyde (or equivalents). Target Audience: Medicinal Chemists, Process Development Scientists.
Executive Summary: The Thermal Landscape
The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline (6-Br-THIQ) from 3-bromophenethylamine typically utilizes the Pictet-Spengler reaction . This transformation is highly sensitive to temperature due to the competition between kinetic and thermodynamic control.
The core challenge lies in Regioselectivity . The bromine substituent at the meta-position of the starting amine allows cyclization at two distinct sites:
-
Para to Bromine (Site A): Yields the desired 6-bromo-THIQ . This pathway is sterically less hindered.
-
Ortho to Bromine (Site B): Yields the impurity 8-bromo-THIQ . This pathway is sterically crowded.
The Thermal Rule of Thumb:
-
Too Low (< 20°C): The reaction stalls at the intermediate imine (Schiff base) stage; cyclization is energetically insufficient.
-
Too High (> 80°C): Overcomes the steric barrier of Site B, increasing the ratio of the unwanted 8-bromo isomer and promoting polymerization ("tarring").
-
Optimal Window: 40°C – 60°C (Acid-dependent).
Diagnostic Visualizer: Reaction Pathway & Thermal Bifurcation
The following diagram illustrates the critical bifurcation point where temperature dictates the ratio of the desired product to the regio-impurity.
Caption: Figure 1. Thermal bifurcation in the Pictet-Spengler cyclization of 3-bromophenethylamine. Higher temperatures increase the probability of overcoming the steric barrier to form the 8-bromo impurity.
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction conversion is high, but I have a 20% impurity that is difficult to separate."
Diagnosis: Loss of Regiocontrol (Thermal Overshoot). Technical Explanation: You likely ran the reaction at reflux (>80°C) or used an acid catalyst that was too strong (e.g., neat TfOH) without temperature modulation. While the ethylamine chain activates the ring, the bromine atom is deactivating but ortho/para directing.
-
The 6-position is para to the Br and ortho to the alkyl chain (Activated, Less Hindered).
-
The 8-position is ortho to the Br and ortho to the alkyl chain (Activated, Sterically Hindered ). High thermal energy provides the activation energy (
) required to overcome the steric hindrance at the 8-position [1].
Solution Protocol:
-
Lower the Temperature: Reduce reaction temperature to 50°C .
-
Switch Solvent: If using toluene/reflux, switch to Acetonitrile or DCM (if using strong Lewis acids).
-
Stepwise Heating: Form the imine at 0°C first, then warm to 50°C for cyclization.
Issue 2: "The reaction stalls. I see the starting material and a new spot (Imine), but no cyclized product."
Diagnosis: Kinetic Trapping (Thermal Undershoot). Technical Explanation: The Pictet-Spengler reaction proceeds in two steps:
-
Imine Formation: Fast, reversible, occurs at RT.
-
Cyclization (Mannich-type): The rate-determining step. The bromine atom on the ring is electron-withdrawing (inductive effect), which deactivates the nucleophilicity of the aromatic ring. Room temperature (25°C) is often insufficient to push the ring closure on a deactivated system [2].
Solution Protocol:
-
Increase Temperature: Incrementally increase T to 60°C .
-
Enhance Acidity: If using acetic acid, switch to TFA (Trifluoroacetic acid) or add a Lewis Acid catalyst (e.g.,
) which lowers the activation energy, allowing the reaction to proceed at lower temperatures [3].
Issue 3: "The reaction turned into a black tar/polymer."
Diagnosis: Decomposition via Oxidative Polymerization. Technical Explanation: Phenethylamines and THIQs are susceptible to oxidation, especially at high temperatures in the presence of formaldehyde equivalents which can polymerize. Excessive heat (>100°C) promotes the formation of "N-methylated" side products or complex oligomers.
Solution Protocol:
-
Strict Inert Atmosphere: Ensure the reaction is under Nitrogen/Argon.
-
Formaldehyde Source: Switch from aqueous formalin to Paraformaldehyde or 1,3,5-trioxane to control water content and stoichiometry.
-
Temperature Cap: Do not exceed 70°C .
Optimized Experimental Protocol
This protocol balances kinetics (yield) and thermodynamics (regioselectivity) for 6-bromo-THIQ.
Reagents:
-
3-Bromophenethylamine (1.0 eq)
-
Paraformaldehyde (1.1 eq)
-
Trifluoroacetic Acid (TFA) / Dichloromethane (1:4 v/v)
Methodology:
| Step | Action | Temperature | Duration | Purpose |
| 1 | Dissolve amine in dry DCM. | 25°C | 5 min | Solvation. |
| 2 | Add Paraformaldehyde. Stir. | 25°C | 30 min | Imine Formation. (Wait for clear solution or complete consumption of amine on TLC). |
| 3 | Cool mixture. | 0°C | 10 min | Pre-cooling to prevent exotherm upon acid addition. |
| 4 | Add TFA dropwise. | 0°C | 15 min | Acid activation of the imine (Iminium ion formation). |
| 5 | The Critical Ramp: Warm to target T. | 45°C - 50°C | 4-12 hrs | Cyclization. Sufficient energy to close the ring at the 6-pos, insufficient for the 8-pos. |
| 6 | Quench (Sat. NaHCO3). | 0°C | - | Stop reaction and neutralize acid. |
Data Validation (Expected Results):
| Parameter | Optimized Condition (50°C) | Reflux Condition (80°C+) |
| Conversion | >90% | >95% |
| Regio-Ratio (6-Br : 8-Br) | > 15 : 1 | ~ 4 : 1 |
| Appearance | Pale yellow oil/solid | Dark brown/Black tar |
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed this up? A: Yes, but caution is advised. Microwave synthesis (e.g., 100°C for 15 mins) drastically improves kinetics but often degrades the regio-ratio. If purity is the priority over speed, conventional heating at 50°C is recommended. If using MW, use a lower power setting and cap the temp at 60°C [4].
Q: Why not start with 4-bromophenethylamine to avoid the isomer issue? A: Starting with 4-bromophenethylamine yields 7-bromo-THIQ , not 6-bromo. The position of the substituent on the starting material is fixed relative to the ethylamine chain. To get the 6-bromo isomer, you must start with the 3-bromo precursor and control the cyclization direction [5].
Q: Does the choice of acid affect the optimal temperature? A: Absolutely.
-
Weak Acids (Formic/Acetic): Require higher temps (Reflux)
Poor selectivity. -
Strong Acids (TFA/MSA): Allow lower temps (40-50°C)
Better selectivity. -
Phosphate Buffer (Biomimetic): Requires mild heating (50-60°C) but is very slow for deactivated (bromo) substrates [6].
References
-
Regioselectivity in Pictet-Spengler Reactions
- Mechanism and Kinetics: Title: The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines. Source: BenchChem Technical Guides.
-
Acid Catalysis Optimization
-
Microwave Assisted Synthesis
- Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- Source: RSC Medicinal Chemistry.
-
URL:[Link]
-
Substrate Logic (General Reference)
-
Biomimetic/Mild Conditions
Sources
- 1. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
